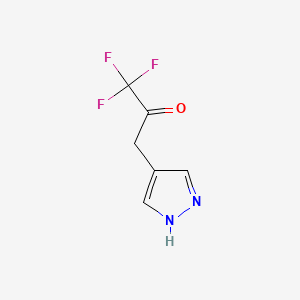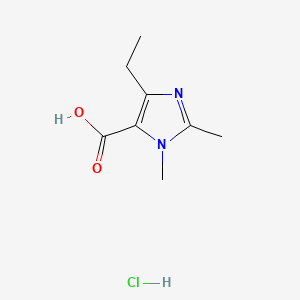
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-(1H-pyrazol-4-yl)propan-2-one, also known as TF-PPO, is a novel organic compound that has been studied for its potential applications in a variety of scientific fields. This compound has been found to be a useful reagent in organic synthesis, as well as a potential therapeutic agent for a variety of diseases.
Applications De Recherche Scientifique
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been studied for its potential applications in a variety of scientific fields. It has been found to be a useful reagent in organic synthesis, as well as a potential therapeutic agent for a variety of diseases. For example, this compound has been shown to inhibit the growth of certain cancer cell lines, and has also been studied for its potential use as an anti-inflammatory agent. Additionally, this compound has been studied for its potential use as a biosensor for the detection of various compounds, such as glucose and cholesterol.
Mécanisme D'action
The exact mechanism of action of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is still being studied. However, some studies have suggested that this compound may act as an inhibitor of certain enzymes involved in cancer cell growth, such as the enzyme dihydrofolate reductase. Additionally, this compound has been found to interact with certain proteins involved in the regulation of inflammation, such as the enzyme cyclooxygenase-2.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, as well as reduce inflammation and oxidative stress. Additionally, this compound has been found to have potential anti-diabetic effects, as well as potential anti-microbial activity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one in laboratory experiments has several advantages. First, this compound is a relatively inexpensive and easy to obtain reagent, which makes it ideal for use in research. Additionally, this compound is a relatively stable compound, which makes it suitable for use in long-term experiments. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is a relatively new compound, and thus its full effects and mechanisms of action are still being studied. Additionally, this compound has been found to be toxic in high doses, which limits its potential use in experiments.
Orientations Futures
Given the potential applications of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one, there are a number of possible future directions for research. For example, further research is needed to better understand the full mechanism of action of this compound, as well as to identify new potential therapeutic applications. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as to identify new potential uses for this compound. Finally, further research is needed to better understand the potential toxicity of this compound, as well as to identify ways to reduce its toxicity.
Méthodes De Synthèse
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is synthesized using a two-step process, beginning with the reaction of 1-fluoro-2-methyl-1-propanol with 1-chloro-2-methyl-1-propanol in the presence of a base. This reaction yields 1,1,1-trifluoro-3-chloro-2-methylpropan-2-ol, which is then further reacted with 1-hydrazinopyridine to form this compound. The full synthetic method has been described in detail in a number of research papers.
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5(12)1-4-2-10-11-3-4/h2-3H,1H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTJPRNKKLJWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)
![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)



![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)





![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)
